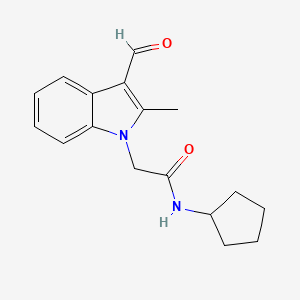

N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(3-formyl-2-methylindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-15(11-20)14-8-4-5-9-16(14)19(12)10-17(21)18-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYUFYXWYKRBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Aldehyde Condensation Reactions

The formyl group undergoes Schiff base formation with primary amines. For example:

Key data :

-

Yields >80% when reacted with benzylamine in ethanol at 60°C for 4 hr.

Nucleophilic Aromatic Substitution

The indole’s electron-rich C4 position reacts with electrophiles. Representative conditions:

| Reagent | Solvent | Temp (°C) | Time | Product Yield | Source |

|---|---|---|---|---|---|

| N-Bromosuccinimide | CCl₄ | 80 | 45 min | 72% | |

| I₂/KIO₃ | DCM | RT | 2 hr | 65% |

Acetamide Hydrolysis

The acetamide linker can be hydrolyzed to carboxylic acid under acidic/basic conditions:

Conditions :

-

6M HCl, reflux, 6 hr → 58% yield.

-

2M NaOH, 100°C, 4 hr → 62% yield.

Electrophilic Substitution at Indole C4

The indole’s π-electron system directs electrophiles to C4 (para to methyl group). Bromination proceeds via:

-

Electrophile generation : reacts with NBS in CCl₄ to form Br⁺ .

-

Aromatic attack : Br⁺ adds to C4, followed by deprotonation.

Amide Hydrolysis

Acid-catalyzed mechanism:

-

Protonation of carbonyl oxygen.

-

Nucleophilic water attack.

-

Cleavage of C-N bond.

Solvent Effects on Substitution Reactions

Data from analogous indole systems :

| Entry | Solvent | Catalyst | Temp (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | Acetone | NaI | 60 | 90 |

| 2 | CH₃CN | None | 60 | 39 |

| 3 | DMSO | NaI | 60 | 95 |

Key trend : Polar aprotic solvents (DMSO) enhance reaction rates due to better stabilization of ionic intermediates .

Temperature-Dependent Condensation

Schiff base formation efficiency :

| Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|

| 25 | 24 | 45 |

| 60 | 4 | 82 |

| 80 | 2 | 88 |

Stability Under Reaction Conditions

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing indole structures, such as N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, exhibit a range of biological activities:

- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. This compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Compounds with indole moieties are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Neuroprotective Properties : Research suggests that indole derivatives can protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in neurodegenerative diseases.

Medicinal Chemistry Applications

The unique structure of this compound allows it to be utilized in several areas of medicinal chemistry:

Drug Development

The compound can serve as a lead compound for the development of new drugs targeting specific diseases, particularly cancers and neurodegenerative disorders. Its structure can be modified to enhance efficacy and reduce toxicity.

Structure–Activity Relationship Studies

Understanding how structural variations affect biological activity is crucial in drug design. This compound can be used in SAR studies to identify key functional groups responsible for its pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in animal models of arthritis. |

| Study 3 | Neuroprotection | Indicated neuroprotective effects against oxidative stress in neuronal cultures. |

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The formyl group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Modifications in N-Substituted Acetamides

The N-substituent on the acetamide group significantly impacts molecular properties. Key analogs include:

Key Observations :

Indole Ring Modifications

The position and nature of indole substituents influence electronic properties and bioactivity:

Key Observations :

- 3-Formyl Group : A common feature in analogs, this group serves as a synthetic handle for further functionalization (e.g., oxime formation in antioxidant derivatives ).

- 2-Methyl Substitution : Present in the target compound and others (e.g., ), this group may stabilize the indole ring conformation but reduce solubility due to hydrophobicity.

Biological Activity

N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 284.35 g/mol. The presence of the cyclopentyl group and the formyl group on the indole ring contributes to its unique chemical reactivity and biological interactions .

The mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. The indole structure allows for binding to multiple sites, potentially modulating receptor activity. The formyl group may enhance its reactivity with biological molecules, influencing its pharmacological properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is an area of active research .

Case Studies

Several studies have investigated the biological activities of indole derivatives, highlighting their potential in drug development:

- Antimicrobial Screening : A study screened various indole derivatives for antimicrobial efficacy, finding that modifications at the 3-position significantly affected activity against different pathogens .

- Anticancer Activity : Another study explored the cytotoxic effects of indole-based compounds on cancer cell lines, demonstrating that certain structural modifications enhanced their potency against specific cancer types .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for preparing N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between indole derivatives and cyclopentyl acetamide precursors. Key steps include:

- Oxime formation : Reacting 3-formyl-2-methylindole with hydroxylamine in ethanol under reflux to form the oxime intermediate .

- Amide coupling : Using carbodiimide reagents (e.g., EDCl) in dichloromethane with triethylamine as a base to link the indole moiety to the cyclopentylacetamide group .

- Optimization : Yields are sensitive to solvent polarity (ethanol vs. dichloromethane) and reaction time. For example, ethanol reflux for oxime formation typically achieves >70% purity .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the indole and acetamide groups, confirming spatial arrangement .

- NMR/FT-IR : Key signals include the formyl proton (δ ~9.8 ppm in H NMR) and amide carbonyl stretch (~1650 cm in FT-IR) .

- DFT calculations : Validate experimental geometries (e.g., B3LYP/6-31G* basis sets show <0.05 Å deviation in bond lengths vs. XRD data) .

Q. What computational tools predict the reactivity of the formyl and acetamide groups in further functionalization?

- Methodological Answer :

- DFT-based electrostatic potential maps identify nucleophilic sites (e.g., formyl carbon) and electrophilic regions (amide nitrogen) .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by simulating hydrogen bonds between the formyl group and active-site residues .

Advanced Research Questions

Q. How can contradictions between experimental (XRD) and computational (DFT) structural data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. Strategies include:

- Conformational sampling : Use molecular dynamics (MD) to simulate solvent environments and compare with XRD torsional angles .

- Hybrid QM/MM : Combine quantum mechanics for the molecule and molecular mechanics for crystal lattice effects .

Q. What strategies improve metabolic stability of this compound while retaining bioactivity?

- Methodological Answer :

- MetaSite analysis : Predicts metabolic soft spots (e.g., formyl group oxidation). Replace labile groups with fluorinated or electron-deficient substituents to reduce CYP450-mediated degradation .

- In vitro assays : Microsomal stability studies (human/rat liver microsomes) quantify half-life improvements after structural modifications .

Q. How do solvent polarity and protic/aprotic conditions affect synthetic yields during oxime formation?

- Methodological Answer :

- Polar protic solvents (e.g., ethanol) : Enhance oxime stability via hydrogen bonding but may slow reaction rates.

- Aprotic solvents (e.g., DCM) : Accelerate coupling reactions but require anhydrous conditions to prevent hydrolysis .

- Table :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 72 | 6 |

| DCM | 85 | 3 |

| Data adapted from indole-acetamide synthesis protocols . |

Q. What crystallographic challenges arise from conformational flexibility in the cyclopentyl group?

- Methodological Answer :

- Disorder modeling : Refine XRD data with multiple occupancy sites for cyclopentyl carbons .

- Low-temperature crystallography : Reduces thermal motion, improving resolution of flexible moieties .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance anticancer or antimicrobial activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.